molecular formula C34H39ClN4O6 B612181 Simmitecan CAS No. 1247847-78-4

Simmitecan

Cat. No.: B612181
CAS No.: 1247847-78-4
M. Wt: 635.1 g/mol
InChI Key: UWNITDCAZZJJFF-GXUZKUJRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Simmitecan: is a potent inhibitor of topoisomerase I, an enzyme crucial for DNA replication and transcription. This compound is a derivative of camptothecin, a natural alkaloid with significant anti-tumor properties. This compound has shown promising results in preclinical and clinical studies for its anti-cancer activities, particularly against solid tumors .

Preparation Methods

Synthetic Routes and Reaction Conditions: : Simmitecan is synthesized through a multi-step process involving the modification of camptothecinThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification and substitution reactions .

Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product suitable for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions: : Simmitecan undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of the ester group leads to the formation of the active metabolite, chimmitecan. Oxidation and reduction reactions can modify the functional groups, affecting the compound’s stability and activity .

Common Reagents and Conditions: : Common reagents used in these reactions include acids and bases for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and efficiency .

Major Products: : The major product formed from the hydrolysis of this compound is chimmitecan, which retains the anti-tumor activity. Other products from oxidation and reduction reactions may include various derivatives with altered pharmacokinetic properties .

Mechanism of Action

Simmitecan exerts its effects by inhibiting topoisomerase I, an enzyme that alleviates torsional strain in DNA during replication and transcription. By stabilizing the topoisomerase I-DNA complex, this compound induces DNA breaks, leading to apoptosis in rapidly dividing cancer cells. The molecular targets include the DNA-topoisomerase I complex, and the pathways involved are primarily related to DNA damage response and cell cycle arrest .

Comparison with Similar Compounds

Similar Compounds: : Other compounds similar to simmitecan include irinotecan and topotecan, which are also camptothecin derivatives with topoisomerase I inhibitory activity .

Uniqueness: : this compound is unique due to its specific structural modifications, which enhance its solubility and bioavailability compared to other camptothecin derivatives. These modifications also contribute to its improved pharmacokinetic profile and reduced toxicity .

Biological Activity

Simmitecan, a novel 9-substituted lipophilic camptothecin, is an ester prodrug that converts into its active metabolite, chimmitecan. This compound has garnered attention for its potent anticancer properties, particularly through its mechanism of action involving the inhibition of topoisomerase I (Topo I). This article provides a comprehensive overview of the biological activity of this compound, supported by pharmacokinetic data, case studies, and detailed research findings.

This compound operates primarily through the inhibition of Topo I, an enzyme crucial for DNA replication and transcription. By stabilizing the cleavable complex formed between Topo I and DNA, this compound induces DNA damage, leading to apoptosis in cancer cells. Research indicates that chimmitecan exhibits 2-3 times stronger cytotoxicity against various tumor cell lines compared to other camptothecin derivatives such as SN38 and topotecan .

Pharmacokinetics

A significant aspect of this compound's biological activity is its pharmacokinetic profile. Studies have demonstrated that this compound is rapidly converted to chimmitecan in vivo, exhibiting a dose-dependent increase in systemic exposure levels. For instance, a study involving SD rats showed that this compound had a mean elimination half-life of approximately 1.4 hours . The drug's distribution was notably higher in tumor tissues compared to plasma levels, highlighting its potential for targeted cancer therapy .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Mean Elimination Half-Life (h)1.4 (rats)
Plasma Protein Binding (%)66% (L-P), 79% (L-2-Z)
Biliary ExcretionMajor route

Anticancer Efficacy

This compound has shown promising results in various preclinical studies:

  • In Vitro Studies : this compound demonstrated significant antiproliferative effects on Hep3B-SR and HuH7-SR cell lines with IC50 values in the micromolar range . The compound inhibits critical signaling pathways by downregulating proteins such as AKT and STAT3.
  • In Vivo Studies : In mouse models bearing human pancreatic and liver cancer xenografts, this compound significantly inhibited tumor growth compared to controls. Its efficacy was attributed to its higher potency against multidrug-resistant tumor cells .

Case Study: Phase Ib Clinical Trial

A Phase Ib clinical trial assessed the safety and efficacy of this compound as a single agent in patients with advanced solid tumors. The trial enrolled 39 patients across multiple dose levels (12.5 mg to 180 mg). Results indicated manageable safety profiles with observed antitumor activity .

Comparative Analysis with Other Camptothecins

This compound's biological activity is often compared with other camptothecin derivatives:

CompoundIC50 (μM)Mechanism of Action
This compound0.5-2.0Topo I inhibition
SN381.5-5.0Topo I inhibition
Topotecan1.0-4.0Topo I inhibition

Properties

CAS No.

1247847-78-4

Molecular Formula

C34H39ClN4O6

Molecular Weight

635.1 g/mol

IUPAC Name

[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-8-prop-2-enyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C34H38N4O6.ClH/c1-3-8-23-24-17-21-19-38-28(18-26-25(31(38)39)20-43-32(40)34(26,42)4-2)30(21)35-27(24)9-10-29(23)44-33(41)37-15-11-22(12-16-37)36-13-6-5-7-14-36;/h3,9-10,17-18,22,42H,1,4-8,11-16,19-20H2,2H3;1H/t34-;/m0./s1

InChI Key

UWNITDCAZZJJFF-GXUZKUJRSA-N

SMILES

O=C(N1CCC(N2CCCCC2)CC1)OC3=CC=C4N=C5C(CN6C(C(COC([C@@]7(CC)O)=O)=C7C=C65)=O)=CC4=C3CC=C.[H]Cl.

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CC=C)OC(=O)N6CCC(CC6)N7CCCCC7)N=C4C3=C2)O.Cl

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CC=C)OC(=O)N6CCC(CC6)N7CCCCC7)N=C4C3=C2)O.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Simmitecan;  Camptothecin LP.

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.